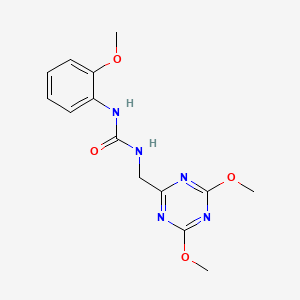
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxy groups and a urea moiety linked to a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under controlled conditions to introduce methoxy groups at the 4 and 6 positions.
Coupling Reaction: The triazine intermediate is then reacted with an appropriate amine, such as 2-methoxyphenylamine, in the presence of a base like triethylamine to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in an aprotic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Various substituted triazine derivatives.
Hydrolysis: 2-methoxyphenylamine and carbon dioxide.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
科学研究应用
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The urea moiety can further stabilize these interactions, enhancing the compound’s efficacy.
相似化合物的比较
1,3,5-Triazine Derivatives: Compounds like cyanuric acid and melamine, which also contain the triazine ring but differ in their substituents.
Urea Derivatives: Compounds such as thiourea and N,N’-dimethylurea, which have similar urea functionalities but different substituents.
Uniqueness: 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the combination of the triazine and urea moieties, which confer distinct chemical and biological properties. Its specific substitution pattern enhances its potential for diverse applications compared to other triazine or urea derivatives.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-10-7-5-4-6-9(10)16-12(20)15-8-11-17-13(22-2)19-14(18-11)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSQSSLKQGOFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














